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Compound of Interest

Compound Name: 2-Bromo-4-methylphenol

Cat. No.: B149215 Get Quote

A Comparative Guide to the Reactivity of 2-
Bromo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Bromo-4-
methylphenol against other relevant bromophenols. The analysis is supported by

experimental data from key organic reactions, including electrophilic aromatic substitution and

palladium-catalyzed cross-coupling reactions, to inform synthetic strategy and drug

development.

Introduction to Phenolic Reactivity
The reactivity of phenols in reactions such as electrophilic aromatic substitution and cross-

coupling is fundamentally governed by the electronic and steric properties of the substituents

on the aromatic ring.

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl moiety donates electron

density to the benzene ring through resonance, making the ortho and para positions

particularly electron-rich and susceptible to electrophilic attack.[1]

Bromo Group (-Br): The bromine atom exhibits a dual electronic effect. It is electron-

withdrawing through induction, which deactivates the ring overall compared to phenol.
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However, it is electron-donating through resonance, directing incoming electrophiles to the

ortho and para positions.[1]

Methyl Group (-CH₃): The methyl group is an activating, electron-donating group through

induction and hyperconjugation, further enhancing the reactivity of the ring, particularly at the

ortho and para positions.[2]

In 2-Bromo-4-methylphenol, these effects combine to create a unique reactivity profile. The

strong activating -OH group and the secondary activating -CH₃ group work in concert, while the

-Br atom modulates the reactivity and sterically hinders the C2 position.

Comparative Reactivity in Electrophilic Aromatic
Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of phenol chemistry. The nitration of

phenols serves as an excellent benchmark for comparing the reactivity of the aromatic ring.

The primary site of substitution is dictated by the synergistic or antagonistic directing effects of

the existing groups. For 2-Bromo-4-methylphenol, the C6 position (ortho to the hydroxyl

group and meta to the bromine) is the most electronically activated and sterically accessible

site for electrophiles.

Below is a diagram illustrating the directing influences of the substituents on 2-Bromo-4-
methylphenol.

Directing effects on 2-Bromo-4-methylphenol.

Data Presentation: Nitration Yields
The following table summarizes the experimental yields for the ortho-mononitration of 2-
Bromo-4-methylphenol and related p-substituted phenols. The data highlights the high

efficiency of nitration at the position ortho to the hydroxyl group.
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Starting
Material

Product Reagents Yield (%) Reference

2-Bromo-4-

methylphenol

2-Bromo-4-

methyl-6-

nitrophenol

HNO₃, H₂SO₄,

H₂O
74% [3]

4-Bromophenol
4-Bromo-2-

nitrophenol

NH₄NO₃,

KHSO₄, CH₃CN
97% [4]

4-Methylphenol

(p-Cresol)

4-Methyl-2-

nitrophenol

NH₄NO₃,

KHSO₄, CH₃CN
96% [4]

4-Methylphenol

(p-Cresol)

4-Methyl-2-

nitrophenol
CAN, NaHCO₃ 95% [5]

Comparative Reactivity in Palladium-Catalyzed
Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N

bonds. The reactivity of aryl halides in these transformations is primarily dependent on the

carbon-halogen bond dissociation energy, following the general trend: Ar-I > Ar-Br > Ar-Cl. Aryl

bromides, such as bromophenols, offer a good balance of reactivity and stability, making them

common substrates.

Data Presentation: Representative Cross-Coupling
Reactions
While a direct side-by-side study is not available, the table below presents typical yields for key

cross-coupling reactions involving aryl bromides structurally similar to 2-Bromo-4-
methylphenol. These values serve as a benchmark for estimating the expected performance

of 2-Bromo-4-methylphenol.
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Reaction Type Aryl Bromide
Coupling
Partner

Product
Typical Yield
(%)

Suzuki Coupling 4-Bromophenol
Phenylboronic

acid
4-Phenylphenol >90%

Buchwald-

Hartwig

6-Bromo-4-

(trifluoromethyl)q

uinoline

Morpholine

6-Morpholinyl-

quinoline

derivative

60-88%

Sonogashira

Coupling
Bromobenzene Phenylacetylene

Diphenylacetylen

e
60%

Experimental Protocols
Protocol 1: Nitration of 2-Bromo-4-methylphenol
This protocol is adapted from a documented synthesis of 2-Bromo-4-methyl-6-nitrophenol.[3]

Materials:

2-Bromo-4-methylphenol

Concentrated Sulfuric Acid (H₂SO₄)

Concentrated Nitric Acid (HNO₃)

Ethyl Acetate (EtOAc)

Anhydrous Sodium Sulfate (Na₂SO₄)

Deionized Water

Procedure:

Prepare a solution of H₂SO₄ (e.g., 200 mL) in water (e.g., 620 mL) in a round-bottom flask

and cool to 0°C in an ice bath.

Slowly add HNO₃ (1.1 to 1.2 equivalents) to the cooled sulfuric acid solution.
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Add 2-Bromo-4-methylphenol (1.0 equivalent) portion-wise to the nitrating mixture,

maintaining the temperature at 0°C.

After the addition is complete, allow the mixture to warm to room temperature and stir

overnight.

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Upon completion, transfer the mixture to a separatory funnel and extract the product with

Ethyl Acetate (3x volumes).

Combine the organic layers and dry over anhydrous Na₂SO₄.

Filter the solution and concentrate the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography to yield 2-Bromo-4-methyl-6-

nitrophenol.

Protocol 2: General Procedure for Suzuki-Miyaura
Coupling
This generalized protocol is suitable for the coupling of an aryl bromide like 2-Bromo-4-
methylphenol with an arylboronic acid.
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Start

1. Reagent Preparation
- Add Aryl Bromide (1 equiv),

  Boronic Acid (1.2 equiv), Base (2 equiv),
  and Pd Catalyst (1-5 mol%) to a dry flask.

2. Inert Atmosphere
- Evacuate and backfill the flask
  with an inert gas (e.g., Argon)

  three times.

3. Solvent Addition
- Add degassed solvent(s)

  (e.g., Toluene/Water) via syringe.

4. Reaction
- Heat the mixture with stirring
  (e.g., 80-100 °C) for 2-24h.

- Monitor by TLC/LC-MS.

5. Work-up
- Cool to RT, dilute with water.

- Extract with an organic solvent
  (e.g., Ethyl Acetate).

6. Purification
- Wash organic layer with brine, dry

  over Na₂SO₄, and concentrate.
- Purify by column chromatography.

End Product

Click to download full resolution via product page

Experimental workflow for Suzuki-Miyaura coupling.
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Materials:

2-Bromo-4-methylphenol (1.0 equiv.)

Arylboronic acid (1.1-1.5 equiv.)

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)

Solvent system (e.g., Toluene/Water or Dioxane/Water)

Procedure:

To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst,

and base.

Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon); repeat this cycle three

times.

Add the degassed solvent system via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous

stirring.

Monitor the reaction's progress by TLC or LC-MS.

Once complete, cool the mixture to room temperature, dilute with water, and extract with an

organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product using column chromatography.

Conclusion
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2-Bromo-4-methylphenol exhibits a predictable and useful reactivity profile for synthetic

applications. Its reactivity in electrophilic aromatic substitution is high, with the C6 position

being strongly favored for substitution, leading to excellent yields in reactions like nitration. In

palladium-catalyzed cross-coupling reactions, it behaves as a typical aryl bromide, offering a

reliable handle for C-C and C-N bond formation under standard conditions. The choice

between 2-Bromo-4-methylphenol and other brominated phenols will depend on the desired

substitution pattern of the final product and the specific electronic or steric environment

required for subsequent transformations. This guide provides the foundational data and

protocols to assist researchers in making these strategic decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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